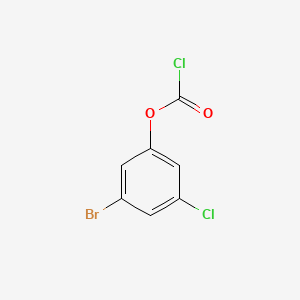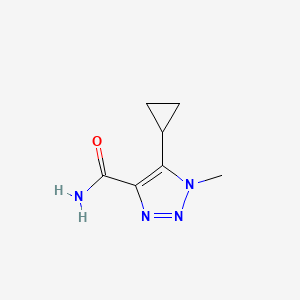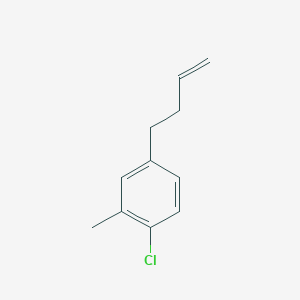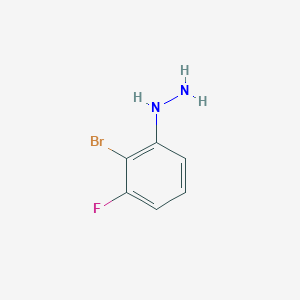
Cyclododecanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecanesulfonyl chloride is an organic compound with the molecular formula C12H23ClO2S. It is a sulfonyl chloride derivative of cyclododecane, a twelve-membered ring structure. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Vorbereitungsmethoden
Cyclododecanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclododecane with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Another method involves the use of disulfides and thiols in the presence of oxidative chlorinating agents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) . Industrial production methods often employ continuous flow protocols to optimize reaction conditions and improve safety by avoiding thermal runaway .
Analyse Chemischer Reaktionen
Cyclododecanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents like N-chlorosuccinimide (NCS).
Common reagents used in these reactions include amines, alcohols, thiols, and oxidizing agents like NCS. The major products formed from these reactions are sulfonamides, sulfonates, and sulfonic acids .
Wissenschaftliche Forschungsanwendungen
Cyclododecanesulfonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of cyclododecanesulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other sulfonyl-containing compounds . The molecular targets and pathways involved depend on the specific nucleophile and the resulting sulfonyl derivative .
Vergleich Mit ähnlichen Verbindungen
Cyclododecanesulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, this compound is unique due to its twelve-membered ring structure, which imparts different steric and electronic properties . Similar compounds include:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Toluene-4-sulfonyl chloride
These compounds differ in their reactivity and applications, with this compound being particularly useful in the synthesis of large, ring-containing sulfonyl derivatives .
Eigenschaften
Molekularformel |
C12H23ClO2S |
|---|---|
Molekulargewicht |
266.83 g/mol |
IUPAC-Name |
cyclododecanesulfonyl chloride |
InChI |
InChI=1S/C12H23ClO2S/c13-16(14,15)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 |
InChI-Schlüssel |
QKGQHKRFHYCQMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)



![N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)

![N-[(1-aminocyclopropyl)methyl]cyclopropanecarboxamide](/img/structure/B13634315.png)

![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B13634331.png)





